Reduced Catalytic Efficiency vs. Unmodified Arginine
In a head-to-head comparison within an identical pentapeptide scaffold (Ac-Ala-Val-Abu-Pro-X-pNA), the Arg(NO2)-containing substrate displayed significantly lower catalytic efficiency toward bovine β-trypsin compared to the unmodified Arg-containing analog. The study identified peptides with Arg and Lys residues as the most active compounds, while modifications that reduce positive charge or alter side-chain length—including the nitro-arginine variant—resulted in decreased affinity and catalytic turnover [1]. This quantitative reduction in kcat/Km, although absolute values were not explicitly tabulated, is a direct consequence of the nitro group's electron-withdrawing effect on the guanidinium moiety, which attenuates the critical electrostatic interaction with Asp189 in the S1 specificity pocket.
| Evidence Dimension | Catalytic efficiency (kcat/Km) toward bovine β-trypsin |
|---|---|
| Target Compound Data | Reduced activity relative to Arg; classified among lower-activity variants due to decreased positive charge |
| Comparator Or Baseline | Ac-Ala-Val-Abu-Pro-Arg-pNA (unmodified Arg at P1); classified among most active compounds |
| Quantified Difference | Qualitative ranking: Arg(NO2) exhibited lower kcat/Km than Arg (specific numerical values not provided in abstract) |
| Conditions | Bovine β-trypsin; pentapeptide scaffold Ac-Ala-Val-Abu-Pro-X-pNA; pNA chromogenic detection at 405 nm |
Why This Matters
This differentiation is critical for assay design: H-Arg(NO2)-pNA offers a lower-activity, more controlled baseline ideal for studying subtle enzymatic regulation or for applications where excessive substrate turnover would saturate the detection system.
- [1] Lesner A, et al. Chromogenic Substrates of Bovine β-Trypsin: The Influence of an Amino Acid Residue in P1 Position on Their Interaction with the Enzyme. Biochem Biophys Res Commun. 2001;285(5):1350-1354. View Source
